2-(4-Fluoropyridin-2-yl)acetonitrile

Description

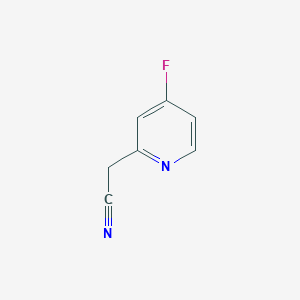

Structure

2D Structure

Properties

IUPAC Name |

2-(4-fluoropyridin-2-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2/c8-6-2-4-10-7(5-6)1-3-9/h2,4-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQGRHTVMEHLBMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1F)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80717189 | |

| Record name | (4-Fluoropyridin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80717189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000504-35-7 | |

| Record name | (4-Fluoropyridin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80717189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(4-Fluoropyridin-2-yl)acetonitrile CAS number and properties

An In-depth Technical Guide to 2-(4-Fluoropyridin-2-yl)acetonitrile: Synthesis, Properties, and Applications

Introduction

This compound is a specialized heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. Its structure, which combines a fluorinated pyridine ring with a reactive acetonitrile moiety, makes it a valuable precursor for synthesizing complex molecular architectures. The fluoropyridine scaffold is a common motif in numerous bioactive molecules and approved drugs, often introduced to modulate physicochemical properties such as metabolic stability, membrane permeability, and binding affinity. The nitrile group offers versatile chemical handles for further elaboration into various functional groups and for the construction of novel heterocyclic systems.

This technical guide provides a comprehensive overview of this compound, designed for scientists and professionals in the pharmaceutical and chemical research sectors. It consolidates available technical data on its chemical properties, outlines plausible synthetic strategies, explores its reactivity, and discusses its potential applications as a key intermediate in the discovery of novel therapeutics.

Chemical Identity and Physicochemical Properties

While a specific CAS Number for this compound is not prominently listed in major public databases, its identity is defined by its molecular structure. Its properties can be reliably predicted and are compared here with related, well-characterized compounds.

Table 1: Core Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| Molecular Formula | C₇H₅FN₂ | N/A |

| Molecular Weight | 136.13 g/mol | N/A |

| Canonical SMILES | C1=CN=C(C=C1F)CC#N | N/A |

Table 2: Estimated and Observed Physicochemical Properties

| Property | Value | Notes and Comparative Data |

| Appearance | White to off-white solid or crystalline powder. | Similar pyridylacetonitrile compounds are typically solids at room temperature.[1] |

| Melting Point | Not specified. Estimated to be in the range of 30-80 °C. | For comparison, 2-Fluoropyridine-3-carbonitrile has a melting point of 28–33 °C.[1] |

| Boiling Point | Not specified. | High boiling point expected due to polarity and molecular weight. |

| Solubility | Soluble in polar aprotic solvents like acetonitrile, DMF, and DMSO. | Acetonitrile itself is miscible with water and a range of organic solvents.[2] |

| logP (Partition Coeff.) | -0.54 (for Acetonitrile) | The addition of the fluoropyridine ring will increase lipophilicity compared to plain acetonitrile. |

Synthesis and Mechanistic Considerations

The synthesis of this compound can be approached through several established organometallic and nucleophilic substitution methodologies. A common and effective strategy involves the cyanation of a suitable precursor, such as 2-(chloromethyl)-4-fluoropyridine.

Proposed Synthetic Workflow: Nucleophilic Cyanation

A plausible and scalable synthesis begins with the commercially available 4-fluoro-2-methylpyridine. The methyl group is first halogenated, typically via a radical mechanism, to form an activated benzylic-type halide. This intermediate is then subjected to nucleophilic substitution with a cyanide salt to yield the target compound.

Step 1: Radical Halogenation of 4-Fluoro-2-methylpyridine The starting material, 4-fluoro-2-methylpyridine, is treated with a halogenating agent like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or AIBN. This selectively halogenates the methyl group.

Step 2: Nucleophilic Substitution with Cyanide The resulting 2-(halomethyl)-4-fluoropyridine is then reacted with a cyanide source, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in a polar aprotic solvent like DMSO or acetonitrile. This Sₙ2 reaction displaces the halide to form the carbon-carbon bond, yielding the final product.

Caption: Proposed synthetic workflow for this compound.

Chemical Reactivity and Derivatization Potential

The chemical utility of this compound stems from the reactivity of its two primary functional regions: the activated methylene bridge and the fluoropyridine ring.

Reactivity of the Acetonitrile Moiety

The methylene group (—CH₂—) is positioned between two electron-withdrawing groups (the pyridine ring and the nitrile), making its protons acidic. This allows for deprotonation with a suitable base (e.g., NaH, LDA) to form a stabilized carbanion. This nucleophilic carbanion can then participate in a variety of bond-forming reactions.

-

Alkylation and Arylation: The carbanion can be alkylated with alkyl halides or undergo more complex cross-coupling reactions.

-

Condensation Reactions: It can react with aldehydes and ketones in Knoevenagel-type condensations.

-

Cyclization Reactions: The nitrile and the adjacent carbanion can be used to construct new heterocyclic rings, a common strategy in medicinal chemistry.[3]

Caption: Reactivity of the activated methylene group.

Reactivity of the Fluoropyridine Ring

The fluorine atom at the 4-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SₙAr). This reaction is a cornerstone of modern drug synthesis, allowing for the introduction of oxygen, nitrogen, or sulfur nucleophiles to form aryloxy, arylamino, or arylthio ethers, respectively. This is particularly useful for coupling the pyridine core to other fragments of a target drug molecule.[4]

Applications in Medicinal Chemistry and Drug Development

The this compound scaffold is a privileged structure in drug discovery, primarily due to the favorable properties imparted by the fluoropyridine ring. The nitrile group provides a versatile handle that is metabolically robust and can act as a key binding element.[5]

-

Kinase Inhibitors: Many kinase inhibitors feature a substituted pyridine or pyrimidine core that binds to the hinge region of the ATP-binding pocket. The 4-position is often functionalized via SₙAr to connect to a solubilizing group or another pharmacophore. The 2-position substituent, derived from the acetonitrile, can be elaborated to occupy adjacent pockets to enhance potency and selectivity.[4]

-

Bioisosteric Replacement: The nitrile group can serve as a bioisostere for other functional groups, such as a carbonyl group, acting as a hydrogen bond acceptor.[5] In some enzyme active sites, cyano-substituted heterocycles have been shown to effectively displace water molecules, providing an entropic advantage in binding affinity.[5]

-

Intermediate for Complex Heterocycles: The compound is an ideal starting point for synthesizing more complex, fused heterocyclic systems like pyrazolopyridines, which are also prevalent in bioactive compounds.[1][3] Recent FDA-approved drugs and clinical candidates often incorporate complex heterocyclic systems built from such versatile intermediates.[6]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this exact compound is not available, its hazards can be inferred from data on structurally related chemicals, such as other pyridylacetonitriles and acetonitrile itself.[7][8][9] The compound should be handled with care by trained professionals in a well-ventilated chemical fume hood.

Table 3: Anticipated GHS Hazards and Precautions

| Hazard Class | GHS Statement | Pictogram | Precautionary Measures |

| Acute Toxicity | H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled.[7] |

| P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8] P280: Wear protective gloves/protective clothing/eye protection/face protection.[10] |

| Skin Irritation | H315: Causes skin irritation.[8] |

| P264: Wash skin thoroughly after handling. |

| Eye Irritation | H319: Causes serious eye irritation.[8] |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10] |

| Respiratory Irritation | H335: May cause respiratory irritation.[8] |

| P271: Use only outdoors or in a well-ventilated area. |

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[7][10]

-

First Aid:

Conclusion

This compound stands out as a high-value chemical intermediate for research and development in the pharmaceutical industry. Its dual functionality—an activated methylene group ripe for elaboration and a fluorinated pyridine ring ready for SₙAr chemistry—provides a robust platform for generating molecular diversity. While detailed experimental data for this specific molecule requires further characterization, its properties and reactivity can be confidently extrapolated from well-known structural analogues. Its potential as a precursor to novel kinase inhibitors and other complex therapeutics ensures its continued relevance to drug discovery programs.

References

- 1. ossila.com [ossila.com]

- 2. Acetonitrile - Wikipedia [en.wikipedia.org]

- 3. Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and clinical application of new drugs approved by FDA in 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. aksci.com [aksci.com]

- 9. 2-(4-Bromopyridin-2-yl)acetonitrile | C7H5BrN2 | CID 23438487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to 2-(4-Fluoropyridin-2-yl)acetonitrile: Structure, Synthesis, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 2-(4-Fluoropyridin-2-yl)acetonitrile, a key building block for researchers, scientists, and professionals in drug development. This document delves into its chemical identity, synthesis, and critical role in medicinal chemistry, offering field-proven insights and detailed methodologies.

Introduction: The Strategic Importance of Fluorinated Pyridines in Medicinal Chemistry

The introduction of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability.[1][2] The pyridine scaffold, a prevalent motif in numerous pharmaceuticals, offers crucial hydrogen bonding and aromatic interaction capabilities. The combination of these two features in molecules like this compound creates a versatile platform for the synthesis of novel therapeutic agents. The cyanomethyl group at the 2-position of the pyridine ring is a reactive handle, enabling a variety of chemical transformations for the construction of more complex molecular architectures.[3]

Chemical Structure and Nomenclature

IUPAC Name: this compound

Synonyms: (4-Fluoro-2-pyridinyl)acetonitrile, 2-(4-Fluoropyridinyl)acetonitrile

CAS Number: 122849-62-9

Molecular Formula: C₇H₅FN₂

Molecular Weight: 136.13 g/mol

Chemical Structure:

Caption: 2D structure of this compound.

Physicochemical Properties

A comprehensive table of the predicted and known physicochemical properties of this compound is provided below. These properties are crucial for understanding its behavior in both reaction conditions and biological systems.

| Property | Value | Source |

| Molecular Weight | 136.13 g/mol | Calculated |

| XLogP3-AA | 0.8 | Predicted |

| Hydrogen Bond Donor Count | 0 | Predicted |

| Hydrogen Bond Acceptor Count | 2 | Predicted |

| Rotatable Bond Count | 1 | Predicted |

| Exact Mass | 136.043677 g/mol | Calculated |

| Monoisotopic Mass | 136.043677 g/mol | Calculated |

| Topological Polar Surface Area | 36.7 Ų | Predicted |

| Heavy Atom Count | 10 | Calculated |

| Formal Charge | 0 | Calculated |

| Complexity | 179 | Predicted |

Synthesis of this compound: A Representative Protocol

Reaction Scheme:

Caption: A plausible synthetic route to this compound.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 2-chloro-4-fluoropyridine (1.0 eq) in anhydrous dimethyl sulfoxide (DMSO) is added sodium cyanide (1.2 eq). The use of an anhydrous polar aprotic solvent like DMSO is crucial to facilitate the nucleophilic aromatic substitution by dissolving the cyanide salt and the pyridine substrate.[6]

-

Reaction Conditions: The reaction mixture is heated to a temperature between 80-120 °C. The elevated temperature is necessary to overcome the activation energy for the displacement of the chloride. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. This step quenches the reaction and precipitates the product, which is typically less soluble in water.

-

Extraction: The aqueous mixture is then extracted with a suitable organic solvent, such as ethyl acetate or dichloromethane. This separates the desired product from inorganic salts and residual DMSO.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be further purified by column chromatography on silica gel to afford pure this compound.

Self-Validation and Causality:

-

Choice of Starting Material: 2-Chloro-4-fluoropyridine is a commercially available starting material. The chlorine at the 2-position is more susceptible to nucleophilic displacement than the fluorine at the 4-position due to the electron-withdrawing nature of the nitrogen atom, which activates the 2- and 6-positions.

-

Nucleophile and Solvent: Sodium cyanide provides the necessary nucleophilic cyanide anion. DMSO is an excellent solvent for SNAr reactions due to its high polarity and ability to solvate cations, leaving the anion more reactive.

-

Temperature Control: Careful control of the reaction temperature is important to ensure a reasonable reaction rate while minimizing potential side reactions or decomposition.

Spectroscopic Characterization (Predicted)

The definitive structural confirmation of this compound would rely on a combination of spectroscopic techniques. Based on the analysis of structurally similar compounds, the following spectral data can be predicted.[7][8][9][10]

1H NMR (Proton Nuclear Magnetic Resonance):

The 1H NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring. The methylene protons of the acetonitrile group will appear as a singlet. The chemical shifts (δ) are predicted to be in the following ranges (in ppm, referenced to TMS):

-

H-3: ~7.3-7.5 ppm (doublet of doublets)

-

H-5: ~7.1-7.3 ppm (doublet of doublets)

-

H-6: ~8.5-8.7 ppm (doublet)

-

-CH2CN: ~4.0-4.2 ppm (singlet)

13C NMR (Carbon-13 Nuclear Magnetic Resonance):

The 13C NMR spectrum will show signals for the five carbons of the pyridine ring and the two carbons of the acetonitrile group. The carbon attached to the fluorine will exhibit a large coupling constant (JC-F).

-

C-2: ~148-150 ppm

-

C-3: ~115-117 ppm (doublet, JC-F)

-

C-4: ~165-168 ppm (doublet, large JC-F)

-

C-5: ~110-112 ppm (doublet, JC-F)

-

C-6: ~150-152 ppm

-

-CH2CN: ~25-28 ppm

-

-CN: ~116-118 ppm

Mass Spectrometry (MS):

Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak (M+) at m/z = 136.

Infrared (IR) Spectroscopy:

The IR spectrum will be characterized by a sharp absorption band corresponding to the nitrile (C≡N) stretching vibration, typically observed in the range of 2240-2260 cm-1. Aromatic C-H and C=C/C=N stretching vibrations will also be present in their characteristic regions.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable building block in medicinal chemistry due to the advantageous properties conferred by its structural motifs.[1][2][11]

Workflow for Utilizing this compound in a Drug Discovery Cascade:

Caption: A typical workflow illustrating the use of this compound in a drug discovery program.

The cyanomethyl group can be readily transformed into a variety of other functional groups, including:

-

Carboxylic acids and esters: via hydrolysis.

-

Amines: via reduction.

-

Amides: via partial hydrolysis.

-

Heterocycles: through condensation and cyclization reactions.

This versatility allows for the rapid generation of diverse compound libraries for high-throughput screening. The presence of the 4-fluoropyridyl moiety can lead to improved pharmacokinetic profiles and enhanced target engagement of the resulting drug candidates.

Safety and Handling

As with all nitrile-containing compounds, this compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. In case of contact with skin or eyes, rinse immediately with plenty of water.

Conclusion

This compound represents a strategically important building block for the synthesis of novel compounds in the field of drug discovery. Its unique combination of a fluorinated pyridine ring and a reactive acetonitrile functional group provides a versatile platform for the development of new therapeutic agents with potentially enhanced pharmacological properties. This guide has provided a detailed overview of its structure, a plausible synthetic route, predicted spectroscopic data, and its applications, serving as a valuable resource for researchers in medicinal chemistry.

References

- 1. 2,2-Difluoro-2-(4-fluorophenyl)acetonitrile|RUO [benchchem.com]

- 2. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]

- 5. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

- 8. Synthesis, spectroscopic characterization, X-ray analysis and theoretical studies on the spectral features (FT-IR, 1H-NMR), chemical reactivity, NBO analyses of 2-(4-fluorophenyl)-2-(4-fluorophenylamino)acetonitrile and its docking into IDO enzyme - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. chem.washington.edu [chem.washington.edu]

- 11. pubs.acs.org [pubs.acs.org]

Spectroscopic Characterization of 2-(4-Fluoropyridin-2-yl)acetonitrile: A Technical Guide

Introduction

2-(4-Fluoropyridin-2-yl)acetonitrile is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The introduction of a fluorine atom onto the pyridine ring can profoundly influence the molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. The cyanomethyl group at the 2-position provides a versatile handle for further synthetic modifications, making this compound a valuable building block for the synthesis of more complex bioactive molecules.

This technical guide provides an in-depth overview of the spectroscopic techniques used to characterize this compound, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As a Senior Application Scientist, the following sections will not only present the expected data but also delve into the rationale behind the experimental choices and the interpretation of the spectral features, ensuring a thorough understanding for researchers, scientists, and drug development professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR are indispensable for confirming its identity and purity.

¹H NMR Spectroscopy

Expected ¹H NMR Data (500 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.40 | d | 1H | H-6 |

| ~7.35 | dd | 1H | H-5 |

| ~7.05 | dd | 1H | H-3 |

| ~4.00 | s | 2H | CH₂ |

Interpretation and Experimental Rationale:

The ¹H NMR spectrum is anticipated to show three distinct signals in the aromatic region corresponding to the three protons on the pyridine ring and one singlet in the aliphatic region for the methylene protons.

-

H-6: The proton at the 6-position is expected to be the most deshielded due to its proximity to the electronegative nitrogen atom, appearing as a doublet.

-

H-5 and H-3: These protons will appear as doublets of doublets due to coupling with neighboring protons and the fluorine atom. The exact chemical shifts and coupling constants are influenced by the electronic effects of the fluorine and cyanomethyl substituents.

-

CH₂: The methylene protons are adjacent to both the pyridine ring and the electron-withdrawing nitrile group, resulting in a chemical shift around 4.00 ppm. The singlet multiplicity indicates no coupling to adjacent protons.

Experimental Protocol: ¹H NMR Spectroscopy

Caption: Workflow for ¹H NMR data acquisition.

¹³C NMR Spectroscopy

Expected ¹³C NMR Data (125 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~165.0 (d, ¹JCF ≈ 240 Hz) | C-4 |

| ~151.0 (d) | C-6 |

| ~145.0 (d) | C-2 |

| ~120.0 (d) | C-5 |

| ~115.0 (d) | C-3 |

| ~117.0 | CN |

| ~25.0 | CH₂ |

Interpretation and Experimental Rationale:

The ¹³C NMR spectrum will provide information on the carbon framework. The most notable feature will be the large coupling constant between C-4 and the directly attached fluorine atom (¹JCF).

-

C-4: This carbon will appear as a doublet with a large coupling constant, a characteristic feature of a direct C-F bond.

-

Pyridine Carbons: The chemical shifts of the other pyridine carbons will also be influenced by the fluorine substituent, and they are expected to exhibit smaller C-F coupling constants (²JCF, ³JCF).

-

Nitrile Carbon (CN): The nitrile carbon typically appears around 117 ppm.

-

Methylene Carbon (CH₂): The aliphatic methylene carbon will be found in the upfield region of the spectrum.

Experimental Protocol: ¹³C NMR Spectroscopy

The protocol is similar to that for ¹H NMR, with the primary difference being the acquisition parameters. A proton-decoupled ¹³C NMR experiment is typically performed to simplify the spectrum to singlets for all carbons not directly bonded to fluorine. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Expected IR Data (ATR):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2250 | Medium | C≡N stretch |

| ~1600-1400 | Strong | C=C and C=N stretching (pyridine ring) |

| ~1250 | Strong | C-F stretch |

| ~2900 | Weak | C-H stretch (aliphatic) |

| ~3050 | Weak | C-H stretch (aromatic) |

Interpretation and Experimental Rationale:

The IR spectrum provides a characteristic fingerprint of the molecule.

-

Nitrile (C≡N) Stretch: The most diagnostic peak is the stretching vibration of the nitrile group, which is expected to appear as a sharp, medium-intensity band around 2250 cm⁻¹.[1]

-

Pyridine Ring Vibrations: The aromatic C=C and C=N stretching vibrations of the pyridine ring will give rise to a series of strong bands in the 1600-1400 cm⁻¹ region.

-

C-F Stretch: The C-F bond will exhibit a strong absorption band in the fingerprint region, typically around 1250 cm⁻¹.

-

C-H Stretches: Weaker bands corresponding to aliphatic and aromatic C-H stretching vibrations will be observed around 2900 cm⁻¹ and 3050 cm⁻¹, respectively.

Experimental Protocol: IR Spectroscopy (ATR)

Caption: Workflow for ATR-FTIR data acquisition.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Expected MS Data (Electron Ionization - EI):

| m/z | Relative Intensity (%) | Assignment |

| 136 | High | [M]⁺ (Molecular Ion) |

| 110 | Moderate | [M - CN]⁺ |

| 97 | Moderate | [Fluoropyridine]⁺ fragment |

Interpretation and Experimental Rationale:

-

Molecular Ion ([M]⁺): The molecular ion peak at m/z 136 would confirm the molecular weight of this compound (C₇H₅FN₂).

-

Fragmentation Pattern: Under EI conditions, the molecule is expected to fragment in a predictable manner. Common fragmentation pathways would include the loss of the nitrile group (CN) to give a fragment at m/z 110, and cleavage of the C-C bond between the methylene group and the pyridine ring to yield a fluoropyridine fragment.

Experimental Protocol: Mass Spectrometry (EI-MS)

Caption: Workflow for EI-MS data acquisition.

Conclusion

The comprehensive spectroscopic analysis of this compound, employing ¹H NMR, ¹³C NMR, IR, and MS, provides a robust framework for its structural confirmation and purity assessment. Each technique offers complementary information, and together they allow for an unambiguous characterization of this important synthetic building block. The protocols and interpretations outlined in this guide are based on established principles and extensive experience in chemical analysis, providing a reliable resource for researchers in the field.

References

A Comprehensive Technical Guide to Determining the Solubility of 2-(4-Fluoropyridin-2-yl)acetonitrile in Common Laboratory Solvents

Introduction: The Critical Role of Solubility in Drug Discovery

In the landscape of modern drug development, understanding the physicochemical properties of a novel chemical entity is paramount. Among these, solubility stands out as a critical determinant of a compound's downstream success, influencing everything from formulation and bioavailability to toxicological assessment. This guide provides a detailed technical framework for researchers, scientists, and drug development professionals to systematically determine the solubility of 2-(4-Fluoropyridin-2-yl)acetonitrile, a heterocyclic compound of interest, in a range of common laboratory solvents. By explaining the causality behind experimental choices and providing a robust, self-validating protocol, this document aims to empower researchers to generate high-quality, reliable solubility data.

Physicochemical Profile of this compound: An Overview

Structure:

The structure reveals a pyridine ring, a polar heterocyclic system, substituted with an electron-withdrawing fluorine atom and a polar acetonitrile group. This combination suggests a molecule with moderate polarity. The pyridine nitrogen provides a site for hydrogen bonding and potential protonation, influencing its solubility in acidic aqueous solutions.

Predicted Physicochemical Properties:

While experimental determination is the gold standard, computational models and data from analogous structures can provide useful estimates.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Weight | 136.12 g/mol | Calculated from the molecular formula C7H5FN2. |

| Melting Point (°C) | Not available | Likely a solid at room temperature, similar to other substituted pyridineacetonitriles.[1][2][3] |

| Boiling Point (°C) | Not available | Expected to be relatively high due to its polarity and molecular weight. |

| pKa | ~3-5 | The pyridine nitrogen is basic, but the electron-withdrawing effects of the fluorine and acetonitrile groups will reduce its basicity compared to pyridine (pKa ≈ 5.2).[1][4][5] |

| LogP | ~1-2 | The presence of the polar pyridine and nitrile groups is offset by the aromatic ring, suggesting moderate lipophilicity. |

Principles of Solubility and Solvent Selection

The adage "like dissolves like" is a fundamental principle in solubility.[6] This means that polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. The solubility of this compound will therefore be a function of the interplay between its structural features and the properties of the solvent.

Solvent Classes for Screening:

A comprehensive solubility screen should include solvents from three main categories to build a complete profile:

-

Polar Protic Solvents: (e.g., Water, Methanol, Ethanol) These solvents can act as both hydrogen bond donors and acceptors. Given the presence of the nitrogen atom in the pyridine ring, hydrogen bonding will play a significant role in the solubility of this compound in these solvents.

-

Polar Aprotic Solvents: (e.g., Acetonitrile, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)) These solvents have large dipole moments but do not have O-H or N-H bonds to donate in hydrogen bonding. They are effective at solvating polar molecules. Acetonitrile, in particular, is a common solvent in analytical chemistry and its properties are well-characterized.[7][8]

-

Nonpolar Solvents: (e.g., Toluene, Hexanes, Dichloromethane) These solvents have low dielectric constants and are unable to form strong hydrogen bonds. The solubility in these solvents will be primarily dictated by the less polar regions of the molecule.

Experimental Protocol for Determining Thermodynamic Equilibrium Solubility

The following protocol is based on the widely accepted shake-flask method, which is considered the gold standard for determining equilibrium solubility.[9][10][11] This method ensures that the system has reached a state of thermodynamic equilibrium, providing a true measure of the compound's solubility.

Materials and Equipment:

-

This compound (solid, high purity)

-

Selected solvents (analytical grade or higher)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator

-

Temperature-controlled incubator or water bath

-

Analytical balance

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Experimental Workflow:

The following diagram illustrates the key steps in the shake-flask solubility determination method.

Caption: Experimental workflow for shake-flask solubility determination.

Step-by-Step Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Accurately dispense a known volume of each selected solvent into the corresponding vials.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled environment (e.g., 25°C for room temperature solubility or 37°C for physiological relevance) and agitate them continuously.[12][13][14]

-

To ensure equilibrium is reached, samples should be taken at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration of the solute does not significantly change between successive time points.[10]

-

-

Sampling and Sample Preparation:

-

After the desired equilibration time, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter to remove any undissolved microparticles. This step is crucial to avoid artificially high solubility readings.

-

Accurately dilute the filtered sample with a suitable solvent (usually the mobile phase of the analytical method) to a concentration that falls within the linear range of the analytical method.

-

-

Analysis:

-

Quantify the concentration of this compound in the diluted samples using a validated HPLC method. A standard curve prepared with known concentrations of the compound should be used for accurate quantification.

-

-

Data Reporting:

-

Calculate the solubility of the compound in each solvent, taking into account the dilution factor.

-

Report the solubility in standard units such as mg/mL or µg/mL, and specify the temperature at which the measurement was performed.

-

Data Presentation and Interpretation

The quantitative solubility data should be summarized in a clear and concise table for easy comparison.

Example Solubility Data Table:

| Solvent | Solvent Class | Temperature (°C) | Solubility (mg/mL) |

| Water | Polar Protic | 25 | Experimental Value |

| Methanol | Polar Protic | 25 | Experimental Value |

| Ethanol | Polar Protic | 25 | Experimental Value |

| Acetonitrile | Polar Aprotic | 25 | Experimental Value |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | Experimental Value |

| Dichloromethane | Nonpolar | 25 | Experimental Value |

| Toluene | Nonpolar | 25 | Experimental Value |

Logical Relationships in Solubility:

The following diagram illustrates the key factors influencing the solubility of an organic compound like this compound.

Caption: Factors influencing the solubility of this compound.

Conclusion

Determining the solubility of this compound is a critical step in its evaluation for potential applications in drug discovery and development. By following the rigorous, self-validating protocol outlined in this guide, researchers can generate accurate and reliable solubility data across a range of common laboratory solvents. This information is indispensable for informed decision-making in subsequent stages of research, including formulation development, in vitro and in vivo studies, and ultimately, the successful progression of a promising compound.

References

- 1. PYRIDIN-4-YL-ACETONITRILE CAS#: 13121-99-8 [amp.chemicalbook.com]

- 2. 719-82-4 CAS MSDS (2-(4-fluorophenyl)-2-phenyl-acetonitrile) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 2-(4-Aminophenyl)acetonitrile | CAS#:3544-25-0 | Chemsrc [chemsrc.com]

- 4. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 5. chembk.com [chembk.com]

- 6. chem.ws [chem.ws]

- 7. researchgate.net [researchgate.net]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. biorelevant.com [biorelevant.com]

- 10. researchgate.net [researchgate.net]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 13. who.int [who.int]

- 14. ema.europa.eu [ema.europa.eu]

The Enigmatic Reactivity of the Active Methylene Group in Pyridylacetonitriles: A Technical Guide for Drug Discovery

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyridylacetonitrile scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile building block for a diverse array of pharmaceutical agents.[1] At the heart of its synthetic utility lies the active methylene group (—CH₂CN), a nucleophilic powerhouse whose reactivity is subtly yet profoundly modulated by the position of the nitrogen atom within the pyridine ring. This guide provides a comprehensive exploration of the factors governing the reactivity of this pivotal functional group and delves into its most critical transformations, offering field-proven insights and detailed protocols for its strategic manipulation in drug discovery.

The Source of Reactivity: Acidity and Carbanion Stability

The term "active methylene" refers to a CH₂ group flanked by two electron-withdrawing groups. In pyridylacetonitriles, the nitrile (—CN) and the pyridine ring synergistically acidify the methylene protons, facilitating their removal by a base to generate a resonance-stabilized carbanion. The stability of this carbanion is paramount as it dictates the nucleophilicity of the methylene carbon and, consequently, its reactivity towards electrophiles.

| Isomer | Predicted pKa | Dominant Electronic Effect of Pyridine Nitrogen | Carbanion Stability |

|---|---|---|---|

| 2-Pyridylacetonitrile | ~3.22 | -I (Inductive), -M (Mesomeric) | High |

| 3-Pyridylacetonitrile | ~4.17 | -I (Inductive) | Moderate |

| 4-Pyridylacetonitrile | (Predicted to be similar to or slightly lower than the 2-isomer) | -I (Inductive), -M (Mesomeric) | High |

The nitrogen atom in the pyridine ring is more electronegative than the carbon atoms, exerting an electron-withdrawing inductive effect (-I) that helps to stabilize the negative charge of the adjacent carbanion. This effect is most pronounced when the methylene group is in the 2- or 4-position, as the nitrogen can also participate in resonance delocalization of the negative charge (mesomeric effect, -M). In the 3-position, only the inductive effect is operative, resulting in a less stable carbanion and consequently, a higher pKa.

Caption: Resonance delocalization in 2- and 4-pyridylacetonitrile carbanions.

Key Transformations of the Active Methylene Group

The enhanced nucleophilicity of the deprotonated pyridylacetonitrile opens the door to a wide range of carbon-carbon bond-forming reactions, which are fundamental to the construction of complex molecular architectures in drug candidates.

Alkylation: Building Carbon Scaffolds

The reaction of the pyridylacetonitrile carbanion with alkyl halides is a direct and efficient method for introducing alkyl substituents at the methylene position. The choice of base and reaction conditions is critical to avoid side reactions, such as over-alkylation or reactions involving the pyridine nitrogen.

General Experimental Protocol for Alkylation:

-

Carbanion Formation: To a solution of the pyridylacetonitrile isomer in a suitable anhydrous solvent (e.g., THF, DMF), a strong, non-nucleophilic base such as sodium hydride (NaH), lithium diisopropylamide (LDA), or potassium tert-butoxide (KOtBu) is added at a low temperature (-78 °C to 0 °C) under an inert atmosphere (e.g., argon or nitrogen).

-

Electrophilic Quench: The alkylating agent (e.g., an alkyl halide) is then added dropwise to the solution of the pre-formed carbanion, maintaining the low temperature.

-

Work-up: The reaction is allowed to warm to room temperature and is then quenched with a proton source, typically a saturated aqueous solution of ammonium chloride. The product is then extracted into an organic solvent, dried, and purified by chromatography.

Caption: General workflow for the alkylation of pyridylacetonitriles.

Acylation: Introduction of Carbonyl Functionality

Acylation of pyridylacetonitriles introduces a ketone or ester functionality, providing a handle for further synthetic modifications. Acylating agents such as acid chlorides, anhydrides, and esters can be employed. The reaction with acetic anhydride has been reported for both 2- and 4-pyridylacetonitrile, with interesting differences in reactivity.[2]

Experimental Protocol for Acylation of 2-Pyridylacetonitrile with Acetic Anhydride: [2]

-

A mixture of 2-pyridylacetonitrile and acetic anhydride is heated.

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the excess acetic anhydride is removed under reduced pressure.

-

The residue is then purified, often by recrystallization, to yield the C-acetylated product.

Interestingly, the acylation of 4-pyridylacetonitrile with cold acetic anhydride yields the N-acetyl derivative, while reaction with hot acetic anhydride results in a C,N-diacetylated product.[2] This highlights the nuanced reactivity of the different isomers.

Caption: General scheme for the acylation of pyridylacetonitriles.

Knoevenagel Condensation: Formation of C=C Bonds

The Knoevenagel condensation is a powerful tool for forming carbon-carbon double bonds by reacting the active methylene group with an aldehyde or ketone. This reaction is typically catalyzed by a weak base, such as an amine. The products, α,β-unsaturated nitriles, are valuable intermediates in organic synthesis.

Mechanism of the Knoevenagel Condensation:

-

Carbanion Formation: A weak base deprotonates the pyridylacetonitrile to form the nucleophilic carbanion.

-

Nucleophilic Attack: The carbanion attacks the carbonyl carbon of the aldehyde or ketone.

-

Protonation: The resulting alkoxide is protonated.

-

Dehydration: The β-hydroxy nitrile undergoes base-catalyzed dehydration to yield the α,β-unsaturated product.

Caption: Stepwise mechanism of the Knoevenagel condensation.

Thorpe-Ziegler Cyclization: Synthesis of Heterocycles

The Thorpe-Ziegler reaction is an intramolecular condensation of a dinitrile, which upon hydrolysis, yields a cyclic ketone. This reaction is particularly useful for the synthesis of five- and six-membered rings and has been employed in the synthesis of various heterocyclic systems. The reaction is initiated by a strong base to generate a carbanion that then attacks the second nitrile group intramolecularly.

Applications in Drug Discovery

The synthetic versatility of pyridylacetonitriles makes them invaluable starting materials in the synthesis of a wide range of biologically active molecules. The ability to introduce diverse substituents at the active methylene position allows for the fine-tuning of physicochemical properties and biological activity. Pyridine-containing drugs are prevalent in medicine, and the reactions described herein are key to accessing novel pyridine-based scaffolds.[1]

Conclusion

The active methylene group in pyridylacetonitriles is a synthetically powerful functional group whose reactivity is intricately linked to the electronic properties of the pyridine ring. A thorough understanding of the factors governing its acidity and the mechanisms of its key reactions is essential for medicinal chemists seeking to leverage this versatile building block in the design and synthesis of novel therapeutics. The protocols and insights provided in this guide serve as a valuable resource for navigating the rich and complex chemistry of pyridylacetonitriles.

References

The Strategic Advantage of Fluorination: A Technical Guide to the Pharmacological Activities of Pyridine Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of fluorine into pyridine-based molecular scaffolds represents a cornerstone of modern medicinal chemistry, unlocking a vast landscape of therapeutic potential. This technical guide provides an in-depth exploration of the pharmacological activities exhibited by fluorinated pyridine compounds. We delve into the fundamental physicochemical alterations induced by fluorination and how these modifications translate into enhanced drug potency, selectivity, and metabolic stability. This guide will navigate through the diverse therapeutic areas where these compounds have shown significant promise, including oncology, virology, microbiology, and neuroscience. Through a detailed examination of structure-activity relationships, mechanisms of action, and field-proven experimental protocols, this document serves as a comprehensive resource for researchers and drug development professionals seeking to harness the power of fluorinated pyridines in their quest for novel therapeutic agents.

Introduction: The Pyridine Core and the Transformative Power of Fluorine

The pyridine ring, a heterocyclic aromatic compound, is a privileged scaffold in drug discovery, present in a multitude of FDA-approved drugs.[1] Its ability to engage in various biological interactions makes it a versatile starting point for medicinal chemists. However, the true potential of pyridine derivatives is often realized through strategic chemical modifications, among which fluorination stands out as a particularly impactful strategy.[2]

The introduction of fluorine, the most electronegative element, into a pyridine ring imparts a range of unique physicochemical properties.[2][3] The strong carbon-fluorine bond enhances metabolic stability, while fluorine's small size allows it to act as a bioisostere for a hydrogen atom, minimizing steric hindrance.[4][5] Furthermore, the electron-withdrawing nature of fluorine can significantly alter the pKa of the pyridine nitrogen and adjacent functional groups, thereby influencing drug-receptor interactions and bioavailability.[6][7] These modifications collectively contribute to improved pharmacokinetic and pharmacodynamic profiles, making fluorinated pyridines highly attractive candidates for drug development.[3]

Anticancer Activities: A Multi-pronged Assault on Malignancy

Fluorinated pyridine derivatives have emerged as a prominent class of anticancer agents, exhibiting efficacy against a wide array of cancer cell lines through diverse mechanisms of action.[3][8]

Mechanism of Action: Targeting Key Oncogenic Pathways

A primary mechanism by which fluorinated pyridines exert their anticancer effects is through the inhibition of critical signaling pathways that drive tumor growth and proliferation. A notable example is the phosphatidylinositol-3-kinase (PI3K)/AKT/mTOR pathway, which is frequently overactivated in many human cancers.[9][10] Certain fluorinated pyridine compounds have been shown to be potent PI3K inhibitors.[6][9] For instance, Alpelisib, a PI3K inhibitor with a trifluoro-t-butyl group on the pyridine ring, demonstrates high affinity and metabolic stability, and was approved for the treatment of advanced or metastatic breast cancer.[6]

Another key target is the inhibition of protein kinases, such as epidermal growth factor receptor (EGFR), HER2, and cyclin-dependent kinase 2 (CDK2).[1] Trifluoromethyl pyridine derivatives have shown significant inhibitory activity against these kinases, leading to cell cycle arrest and apoptosis.[8] For example, some pyridine urea derivatives induce apoptosis by increasing the Bax/Bcl-2 ratio and upregulating p53 and JNK in liver and breast cancer cells.[1][11]

Furthermore, some fluorinated pyridine compounds function as antimetabolites, interfering with DNA synthesis. 5-Fluorouracil (5-FU), a fluorinated pyrimidine analog, is a classic example. Its active metabolite, fluorodeoxyuridine monophosphate (FdUMP), inhibits thymidylate synthase, a crucial enzyme for DNA replication and repair, leading to "thymineless death" in rapidly dividing cancer cells.[12][13]

Quantitative Efficacy of Selected Fluorinated Pyridine Anticancer Agents

The following table summarizes the in vitro cytotoxic activity of representative fluorinated pyridine derivatives against various cancer cell lines.

| Compound Class | Specific Compound Example | Target Cancer Cell Line | IC50 (µM) | Reference |

| Pyridine Urea Derivatives | Compound 62 | MCF-7 (Breast) | Not specified, potent | [8] |

| Pyridine Urea Derivatives | Compound 63 | MCF-7 (Breast) | Not specified, potent | [8] |

| Trifluoromethyl Pyridines | Compound 12 | Leukemia Cell Lines | Selective activity | [8] |

| Pyridin-2-one | Compound 1 | HepG2 (Liver) | 4.5 ± 0.3 | [11] |

| Pyridine | Compound 2 | HepG2 (Liver) | > 10 | [11] |

| 3'-Fluorinated Purine Nucleosides | Compound 1 (Fluorinated Nebularine) | HCT-116 (Colon) | Sub-micromolar | [14] |

Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Methodology:

-

Cell Culture: Culture the desired cancer cell lines (e.g., MCF-7, HepG2) in appropriate media supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the fluorinated pyridine compounds in the culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. The viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Antiviral Activities: Combating Viral Infections

Fluorinated pyridine derivatives have demonstrated significant potential as antiviral agents, with some compounds showing broad-spectrum activity against various RNA and DNA viruses.[15][16]

Mechanism of Action: Disrupting Viral Replication

A key antiviral mechanism involves the inhibition of viral polymerases. Favipiravir (T-705), a fluorinated pyrazine carboxamide derivative (structurally related to pyridines), is a prime example.[16][17] It is converted into its active phosphoribosylated form, which is recognized as a substrate by viral RNA-dependent RNA polymerase (RdRp), leading to the termination of viral RNA synthesis.[16] The 6-fluoro group in Favipiravir is crucial for its potent biological activity and favorable pharmacokinetic profile.[16]

Other fluorinated nucleoside analogs containing a pyridine or related heterocyclic base can also be incorporated into the growing viral DNA or RNA chain, causing chain termination and inhibiting viral replication.[18][19]

Notable Fluorinated Pyridine-based Antiviral Agents

| Compound | Virus Targeted | Mechanism of Action | Status | Reference |

| Favipiravir (T-705) | Influenza virus, Ebola virus, SARS-CoV-2 | Inhibition of RNA-dependent RNA polymerase | Approved in Japan for influenza | [16][17] |

| Emtricitabine (FTC) | HIV, HBV | Nucleoside reverse transcriptase inhibitor | FDA-approved | [16][19] |

Antibacterial and Antifungal Activities: A New Frontier in Antimicrobial Therapy

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Fluorinated pyridine compounds have shown promising activity against a range of bacterial and fungal pathogens.[4][15]

Structure-Activity Relationship in Antibacterial Quinolones

The introduction of a fluorine atom at the 6-position of the quinolone scaffold, which contains a pyridine ring, significantly enhances antibacterial potency by 10 to 100 times and broadens the spectrum of activity.[4] This modification also improves pharmacokinetic properties and confers resistance to certain bacterial enzymes.[4] The substituent at the 7-position, often a piperazine ring, is crucial for activity against Gram-positive bacteria.[4][20]

Examples of Fluorinated Pyridine-based Antimicrobials

Several fluorinated pyrazole compounds containing a pyridyl 1,3,4-oxadiazole motif have demonstrated considerable inhibition against various bacteria and have shown potential as antifungal agents, even superior to the reference drug Griseofulvin.[15] Additionally, certain pyridinium salts have displayed antibacterial and antibiofilm activities.[15][21]

Central Nervous System (CNS) Applications: Modulating Neurological Pathways

The ability of fluorine substitution to enhance lipophilicity and metabolic stability makes fluorinated pyridines well-suited for targeting the central nervous system, as these properties can facilitate penetration of the blood-brain barrier (BBB).[5][22][23]

CNS-Penetrant Kinase Inhibitors

Fluorinated pyridones have been instrumental in the discovery of CNS-penetrant inhibitors of interleukin-1 receptor-associated kinase 4 (IRAK4), a key mediator in neuroinflammatory pathways.[22] The precise placement of a fluorine atom can dramatically increase potency and improve brain penetration.[22]

Other CNS-Active Fluorinated Pyridines

Fluorinated pyridines are found in a variety of CNS drugs, including those targeting insomnia.[6] Lemborexant, a dual orexin receptor antagonist used for insomnia, features a fluorine atom on the pyridine moiety, which is crucial for its high binding affinity and favorable pharmacological profile.[6]

Structure-Activity Relationships (SAR): Guiding Rational Drug Design

The pharmacological activity of fluorinated pyridine compounds is intricately linked to the position and number of fluorine substituents, as well as the nature of other groups on the pyridine ring.

-

Position of Fluorine: The location of the fluorine atom can dramatically influence biological activity. For instance, in quinolone antibacterials, a fluorine at the C-6 position is critical for potency.[4]

-

Number of Fluorine Atoms: While monofluorination often enhances activity, polyfluorination can sometimes have a detrimental effect. For example, a pyridine derivative with two CF3 groups showed the least anticancer activity in one study.[1]

-

Other Substituents: The presence of other functional groups, such as amino, hydroxyl, or methoxy groups, can enhance the antiproliferative activity of pyridine derivatives.[24][25] Conversely, bulky groups or other halogens can sometimes decrease activity.[24]

Future Perspectives and Conclusion

The strategic incorporation of fluorine into the pyridine scaffold has proven to be a highly successful strategy in modern drug discovery, yielding a diverse array of pharmacologically active compounds. The unique properties conferred by fluorine have led to significant advancements in the development of anticancer, antiviral, antimicrobial, and CNS-active agents. Future research will likely focus on the development of more selective and potent fluorinated pyridine derivatives through a deeper understanding of their interactions with biological targets, aided by computational modeling and advanced synthetic methodologies. The continued exploration of this chemical space holds immense promise for addressing unmet medical needs and developing the next generation of innovative therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. nbinno.com [nbinno.com]

- 8. chemijournal.com [chemijournal.com]

- 9. Molecular Mechanism Exploration of Potent Fluorinated PI3K Inhibitors with a Triazine Scaffold: Unveiling the Unusual Synergistic Effect of Pyridine-to-Pyrimidine Ring Interconversion and CF3 Defluorination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. What is the mechanism of Floxuridine? [synapse.patsnap.com]

- 14. Versatile synthesis and biological evaluation of novel 3’-fluorinated purine nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Fluorinated Nucleosides: Synthesis and Biological Implication - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. A Tiny Pocket Packs a Punch: Leveraging Pyridones for the Discovery of CNS-Penetrant Aza-indazole IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Fluorinated molecules as drugs and imaging agents in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

Whitepaper: Strategic Synthesis and Application of Novel Fluoropyridine Derivatives in Modern Drug Discovery

Abstract

The strategic incorporation of fluorine into therapeutic candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties.[1][2] Among fluorinated scaffolds, fluoropyridine derivatives have emerged as exceptionally valuable motifs, present in numerous FDA-approved drugs and clinical candidates.[3][4][5] Their significance stems from the unique synergy between the bio-isosteric properties of the pyridine ring and the profound electronic effects of the fluorine atom, which can enhance metabolic stability, binding affinity, and bioavailability.[1][4][5] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery and synthesis of novel fluoropyridine derivatives. We will move beyond simple procedural descriptions to explore the underlying causality of synthetic choices, from foundational methods like Nucleophilic Aromatic Substitution (SNAr) to advanced, late-stage C-H functionalization strategies. This guide is designed to serve as a practical and authoritative resource, integrating field-proven protocols, mechanistic insights, and strategic workflows to empower the rational design and efficient synthesis of next-generation therapeutics.

The Strategic Imperative for Fluoropyridines in Medicinal Chemistry

The pyridine ring is a ubiquitous heterocycle in pharmaceuticals, valued for its ability to engage in hydrogen bonding and serve as a bioisostere for a phenyl ring. When a fluorine atom is introduced onto this scaffold, its potent electron-withdrawing nature and small steric footprint induce significant changes in the molecule's properties:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage by metabolic enzymes like Cytochrome P450s, which can prolong a drug's half-life.[1]

-

Modulation of Basicity (pKa): Fluorine's inductive effect lowers the pKa of the pyridine nitrogen, reducing its basicity. This can be critical for avoiding off-target effects (e.g., hERG channel binding) and improving cell permeability.

-

Improved Binding Affinity: Fluorine can participate in unique, non-covalent interactions with protein targets, such as orthogonal multipolar C-F···C=O interactions, which can significantly enhance binding affinity and selectivity.[1]

-

Increased Lipophilicity: The introduction of fluorine often increases a molecule's lipophilicity, which can improve its ability to cross biological membranes and reach its intended target.[1]

These combined effects make fluoropyridines highly attractive scaffolds for tackling complex challenges in drug development, from improving pharmacokinetic profiles to fine-tuning drug-receptor interactions.[3][4][5]

Foundational Synthetic Strategies: Building the Core Scaffold

While novel methods continue to emerge, a mastery of foundational synthetic techniques remains essential for the practical and scalable production of fluoropyridine derivatives.

Nucleophilic Aromatic Substitution (SNAr): The Workhorse Reaction

Nucleophilic Aromatic Substitution (SNAr) on electron-deficient fluoro- and other halopyridines is arguably the most versatile and widely used method for generating diverse derivatives.[6] The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer intermediate.[6]

Causality Behind Reactivity: The high electronegativity of fluorine powerfully activates the pyridine ring for nucleophilic attack, particularly at the positions ortho (2-) and para (4-) to the nitrogen atom.[6] Paradoxically, while the C-F bond is the strongest single bond to carbon, fluoride is an excellent leaving group in this context. This is because the rate-determining step is the initial nucleophilic attack, which is greatly accelerated by fluorine's electron-withdrawing ability.[6] Consequently, SNAr reactions on 2-fluoropyridines are often significantly faster and can be performed under much milder conditions than with their 2-chloro counterparts.[7][8] For instance, the reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine.[6][7]

The mild conditions often permissible for SNAr on fluoropyridines enhance functional group tolerance, a critical advantage in complex, multi-step syntheses.[6][7]

| Nucleophile Class | Example Nucleophile | Reagents / Base | Solvent | Temp (°C) |

| N-Nucleophiles | Secondary Amine (e.g., Morpholine) | K₂CO₃ or KOtBu | DMSO, DMF, t-Amyl Alcohol | 80 - 110 |

| O-Nucleophiles | Phenol | K₂CO₃ or Cs₂CO₃ | DMF, Acetonitrile | 80 - 120 |

| O-Nucleophiles | Aliphatic Alcohol | NaH or KOtBu | THF, Dioxane | 25 - 65 |

| S-Nucleophiles | Thiophenol | K₂CO₃ or DIPEA | DMF, DMSO | 25 - 80 |

This protocol describes a typical, self-validating procedure for the reaction of 2-fluoropyridine with morpholine, a common transformation in library synthesis.[6]

-

System Preparation (Trustworthiness): To an oven-dried reaction vial equipped with a magnetic stir bar, add potassium carbonate (K₂CO₃, 1.5 equivalents). The vial is sealed with a septum and purged with an inert atmosphere (e.g., argon or nitrogen) for 10-15 minutes. This step is critical to prevent quenching of any base-sensitive intermediates by atmospheric moisture.

-

Reagent Addition: Add anhydrous dimethylformamide (DMF, to achieve 0.2 M concentration). Add morpholine (1.2 equivalents) via syringe, followed by 2-fluoropyridine (1.0 equivalent).

-

Reaction Execution: Place the sealed vial in a pre-heated oil bath at 100 °C. The reaction progress is monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the 2-fluoropyridine is complete (typically 4-12 hours).

-

Work-up and Isolation: Cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine to remove residual DMF and salts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired 2-morpholinopyridine.

Diazotization-Fluorination: The Balz-Schiemann Reaction

For synthesizing fluoropyridines from readily available aminopyridines, the Balz-Schiemann reaction and related diazotization-fluorination methods are classic strategies.[9][10][11] The process involves converting an aminopyridine into a diazonium salt, typically using sodium nitrite under acidic conditions, which is then thermally decomposed in the presence of a fluoride source to yield the fluoropyridine.[9][12]

This protocol is adapted from a detailed procedure for the synthesis of 4-fluoropyridine, a valuable but often expensive reagent.[12]

-

Diazonium Salt Formation: In a suitable vessel (e.g., polyethylene beaker), tetrafluoroboric acid (HBF₄, 48% in H₂O) is cooled in an ice-water bath. 4-Aminopyridine (1.0 equivalent) is added portion-wise, maintaining the temperature below 10 °C. A solution of sodium nitrite (NaNO₂, 1.1 equivalents) in water is then added dropwise to the suspension, ensuring the temperature remains between 5-9 °C. The reaction proceeds until the fine crystals of the starting material dissolve, indicating formation of the soluble 4-pyridyldiazonium tetrafluoroborate salt.

-

Thermal Decomposition: The resulting pale yellow solution is gently heated to 40-60 °C. Nitrogen gas will evolve as the diazonium salt decomposes. The reaction is complete when gas evolution ceases. (Caution: Diazonium salts can be explosive, and reactions should be conducted behind a blast shield with appropriate personal protective equipment).

-

Product Isolation: The reaction mixture is carefully neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent like dichloromethane. The organic extracts are combined, dried, and the solvent is carefully removed by distillation to yield 4-fluoropyridine. The product can be sensitive to water, so anhydrous conditions during work-up are beneficial.[12]

Advanced Synthetic Frontiers: C-H Functionalization and Tandem Strategies

The drive for greater synthetic efficiency, particularly for late-stage functionalization in drug discovery, has led to the development of powerful C-H functionalization methods.[8] These techniques avoid the need for pre-functionalized starting materials, offering a more atom-economical route to novel derivatives.[13]

Direct C-H Fluorination

Directly converting a C-H bond on a pyridine ring to a C-F bond is a highly desirable transformation. Reagents like silver(II) fluoride (AgF₂) have been shown to be effective for the selective fluorination of pyridines at the C2 position.[10] This method proceeds through a proposed complexation of the silver to the pyridine nitrogen, activating the adjacent C2-H bond for fluorination.[10]

Transition Metal-Catalyzed Synthesis

Modern organometallic catalysis has opened new avenues for constructing fluoropyridine rings. For example, Rh(III)-catalyzed C-H functionalization has been developed for preparing multisubstituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes.[10][14] These methods offer high regioselectivity and can provide access to substitution patterns that are difficult to achieve through classical routes.[10][15]

Tandem Strategy: C-H Fluorination followed by SNAr

A particularly powerful strategy for late-stage functionalization combines direct C-H fluorination with the versatility of SNAr.[7][8] This two-step sequence allows a researcher to take a complex, late-stage intermediate containing a pyridine ring, first install a fluorine atom at a specific position (e.g., C2) via C-H activation, and then use that fluorine as a "reactive handle" to introduce a wide array of different nucleophiles via SNAr.[7] This approach is exceptionally valuable for rapidly generating a library of analogs around a core scaffold to explore structure-activity relationships (SAR).[8]

Conclusion and Future Outlook

The synthesis of novel fluoropyridine derivatives remains a vibrant and essential area of research for drug discovery and development. While classical methods like SNAr and the Balz-Schiemann reaction provide a robust foundation for accessing key intermediates, the continued development of advanced C-H functionalization and catalytic ring-forming strategies is transforming the field. These modern techniques empower medicinal chemists with unprecedented tools for late-stage functionalization, enabling the rapid and efficient exploration of chemical space to identify safer and more effective therapeutics. The future of fluoropyridine synthesis will likely focus on developing even more selective, sustainable, and scalable catalytic methods to meet the ever-increasing demands of modern drug discovery pipelines.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. | Semantic Scholar [semanticscholar.org]

- 4. eurekaselect.com [eurekaselect.com]

- 5. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. nbinno.com [nbinno.com]

- 10. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]

- 13. benchchem.com [benchchem.com]

- 14. Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Application Note: A Practical Guide to the Synthesis of 2-(4-Fluoropyridin-2-yl)acetonitrile

Abstract

This comprehensive guide details a robust and efficient protocol for the synthesis of 2-(4-Fluoropyridin-2-yl)acetonitrile, a valuable heterocyclic building block in contemporary drug discovery and agrochemical research. The strategic importance of this molecule lies in the unique combination of a fluorinated pyridine ring and a reactive acetonitrile moiety, which imparts desirable physicochemical properties and offers a versatile handle for further chemical modifications.[1] This document provides a detailed exploration of a modern synthetic approach, the Minisci-type C-H cyanomethylation of 4-fluoropyridine. We will delve into the mechanistic underpinnings of this reaction, provide a meticulously detailed experimental protocol, and offer expert insights to ensure successful execution and high-purity product isolation.

Introduction: The Strategic Value of Fluorinated Pyridylacetonitriles

The pyridine scaffold is a ubiquitous feature in a vast array of pharmaceuticals and biologically active compounds. The incorporation of a fluorine atom into this heterocyclic system can profoundly and beneficially alter a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2][3] The acetonitrile group, in turn, is a versatile functional group that can be readily transformed into a variety of other functionalities, including amines, carboxylic acids, and tetrazoles, making it a cornerstone in medicinal chemistry library synthesis.[4]

Consequently, this compound represents a highly sought-after intermediate. However, the selective functionalization of the pyridine ring at the C2 position, especially in the presence of a C4-fluoro substituent, presents a significant synthetic challenge. Traditional methods often require multi-step sequences involving pre-functionalization, which can be inefficient and generate substantial waste.

Direct C-H functionalization has emerged as a more elegant and atom-economical strategy. Among these methods, the Minisci reaction stands out as a powerful tool for the alkylation of electron-deficient heterocycles.[5] This reaction involves the addition of a nucleophilic radical to a protonated N-heterocycle, demonstrating a reactivity pattern that is complementary to classical electrophilic aromatic substitution.[5] This guide will focus on a Minisci-type approach to directly introduce the cyanomethyl group onto the 4-fluoropyridine core.

Synthetic Strategy: The Minisci C-H Cyanomethylation

The chosen synthetic route is a radical-mediated C-H functionalization, specifically a Minisci-type reaction. This approach is predicated on the generation of a cyanomethyl radical (•CH₂CN) which then undergoes a regioselective addition to the 4-fluoropyridine ring.

Mechanistic Rationale

The Minisci reaction proceeds through a well-established radical chain mechanism. The key steps are outlined below:

-

Activation of the Heterocycle: The reaction is conducted under acidic conditions to protonate the pyridine nitrogen. This protonation significantly enhances the electrophilicity of the pyridine ring, making it more susceptible to attack by a nucleophilic radical.

-

Radical Generation: The cyanomethyl radical is generated from a suitable precursor, such as cyanoacetic acid. In the presence of a silver(I) catalyst and a strong oxidizing agent like ammonium persulfate ((NH₄)₂S₂O₈), the cyanoacetic acid undergoes oxidative decarboxylation to furnish the desired •CH₂CN radical.[5]

-

Regioselective Radical Addition: The nucleophilic cyanomethyl radical preferentially attacks the electron-deficient C2 and C6 positions of the protonated 4-fluoropyridine ring. The fluorine at the C4 position has a minimal directing effect in this radical reaction, with the regioselectivity primarily governed by the electronic activation provided by the protonated nitrogen atom.

-

Rearomatization: The resulting radical cation intermediate is then oxidized to a cationic species, which subsequently loses a proton to regenerate the aromatic system, yielding the final product, this compound.

Visualizing the Workflow

The following diagram illustrates the key steps in the proposed Minisci-type cyanomethylation of 4-fluoropyridine.

Caption: Synthetic workflow for the Minisci-type reaction.

Experimental Protocol

This protocol is designed for researchers with a working knowledge of synthetic organic chemistry techniques. All operations should be conducted in a well-ventilated fume hood.

Materials and Reagents

| Reagent | Formula | Purity | Typical Supplier |

| 4-Fluoropyridine | C₅H₄FN | ≥98% | Sigma-Aldrich, Alfa Aesar |

| Cyanoacetic Acid | C₃H₃NO₂ | ≥99% | Sigma-Aldrich, Acros Organics |

| Silver Nitrate | AgNO₃ | ≥99% | Strem Chemicals, Fisher Scientific |

| Ammonium Persulfate | (NH₄)₂S₂O₈ | ≥98% | Sigma-Aldrich, VWR |

| Sulfuric Acid | H₂SO₄ | 95-98% | Fisher Scientific |

| Acetonitrile (MeCN) | CH₃CN | Anhydrous | Acros Organics |

| Dichloromethane (DCM) | CH₂Cl₂ | ACS Grade | Fisher Scientific |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | ACS Grade | Fisher Scientific |